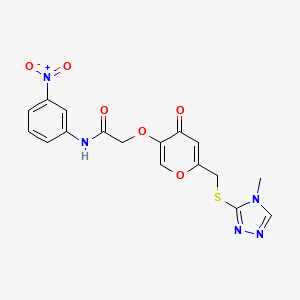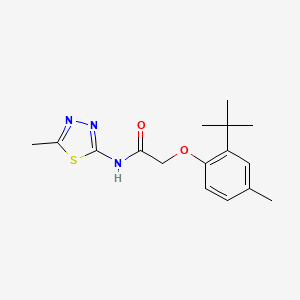![molecular formula C28H24FN5O4S B2390975 2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 959561-20-7](/img/structure/B2390975.png)
2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide” is a complex organic molecule with the molecular formula C28H24FN5O4S and a molecular weight of 545.59 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. These include an imidazo[1,2-c]quinazolin-2-yl group, a sulfanyl group, a fluoroanilino group, and a methoxyphenylmethyl group . The presence of these groups suggests that the compound may have interesting chemical properties and potential biological activity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 545.59 g/mol . It also has a computed XLogP3-AA value of 3.1, which is a measure of its lipophilicity . This could influence its solubility and its ability to cross biological membranes. It has 2 hydrogen bond donors and 8 hydrogen bond acceptors , which could also impact its interactions with other molecules.Aplicaciones Científicas De Investigación
Structural Analysis and Property Evaluation
Research on structurally similar compounds to 2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide has led to insights into their structural aspects and properties. Studies have shown that certain amide-containing isoquinoline derivatives exhibit unique properties when treated with mineral acids, leading to forms like gels or crystalline solids. These structural evaluations contribute significantly to understanding the compound's potential interactions and stability under different conditions, highlighting their importance in scientific research (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antifungal Activity
Compounds with structural similarities have been synthesized and evaluated for their biological activity, including antimicrobial and antifungal effects. Such studies are crucial for determining the potential therapeutic applications of these compounds, including the one . Their significant biological activity against various standard strains demonstrates their relevance in the development of new antimicrobial and antifungal agents (ANISETTI & Reddy, 2012).
Analgesic Properties
Investigations into compounds closely related to 2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide have revealed their potential analgesic properties. These studies are pivotal in exploring new pain management solutions, as they provide a basis for further development and optimization of analgesic drugs. The significant analgesic activity observed in these compounds underscores their importance in pharmaceutical research (Osarodion, 2023).
Anti-Cancer Applications
The exploration of novel precursors for anti-cancer agents has included structures analogous to 2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide. These studies target specific enzymes over-expressed in solid tumors, aiming to develop compounds with enhanced binding affinity. Such research is critical for the advancement of targeted cancer therapies, offering hope for more effective and less toxic treatment options (Shareef & Shareef, 2021).
Propiedades
IUPAC Name |
2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5O4S/c1-38-23-9-5-2-6-17(23)15-30-24(35)14-22-27(37)34-26(32-22)20-7-3-4-8-21(20)33-28(34)39-16-25(36)31-19-12-10-18(29)11-13-19/h2-13,22H,14-16H2,1H3,(H,30,35)(H,31,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXCYPNCSWIHGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2390892.png)
![(8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2390894.png)

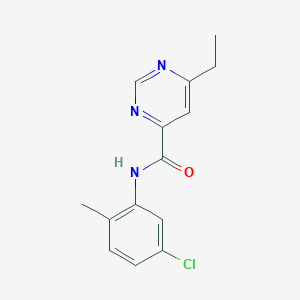
![2-(3,5-Dimethylisoxazol-4-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2390900.png)

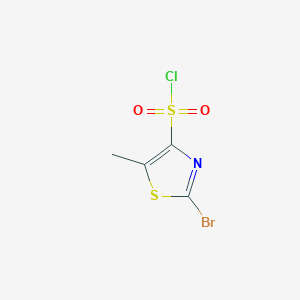

![3-(3-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2390905.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2390906.png)
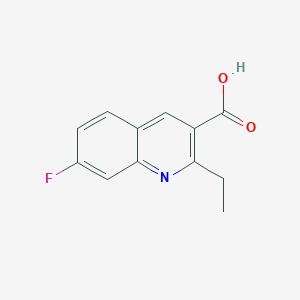
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2390909.png)
